molecular formula C18H20N4O4 B2574259 4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide CAS No. 881989-22-6

4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide

Cat. No.: B2574259
CAS No.: 881989-22-6
M. Wt: 356.382
InChI Key: ZZLBBWJKTDGVIU-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a piperazine core, which is a six-membered ring containing two nitrogen atoms, and is substituted with 2-methoxyphenyl and 3-nitrophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide typically involves the following steps:

  • Formation of Piperazine-1-carboxamide: Piperazine-1-carboxamide can be synthesized through the reaction of piperazine with an appropriate carboxylic acid derivative.

  • Introduction of 2-Methoxyphenyl Group: The 2-methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where the piperazine-1-carboxamide reacts with 2-methoxyphenyl halide.

  • Introduction of 3-Nitrophenyl Group: The 3-nitrophenyl group can be introduced through a similar nucleophilic substitution reaction, where the intermediate compound reacts with 3-nitrophenyl halide.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, large-scale reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The nitro group in the 3-nitrophenyl moiety can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can also be reduced to an amine, resulting in the formation of a different compound.

  • Substitution Reactions:

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution Reactions: Nucleophilic substitution reactions typically use strong nucleophiles such as alkyl halides or aryl halides.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives and nitrate derivatives.

  • Reduction Products: Amines.

  • Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

4-(2-Methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound can be used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the biological or chemical context in which the compound is used. For example, in medicinal applications, the compound may bind to specific receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

4-(2-Methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide can be compared with other similar compounds, such as:

  • 4-(2-Methoxyphenyl)-N-(4-nitrophenyl)piperazine-1-carboxamide: This compound has a similar structure but with a different position of the nitro group on the phenyl ring.

  • 4-(2-Methoxyphenyl)-N-(2-nitrophenyl)piperazine-1-carboxamide: This compound has the nitro group in a different position on the phenyl ring.

  • 4-(2-Methoxyphenyl)-N-(3-nitrophenyl)piperazine-2-carboxamide: This compound has a similar structure but with a different position of the carboxamide group on the piperazine ring.

These compounds may exhibit different biological activities and chemical properties due to the variations in their structures.

Properties

IUPAC Name

4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-26-17-8-3-2-7-16(17)20-9-11-21(12-10-20)18(23)19-14-5-4-6-15(13-14)22(24)25/h2-8,13H,9-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLBBWJKTDGVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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